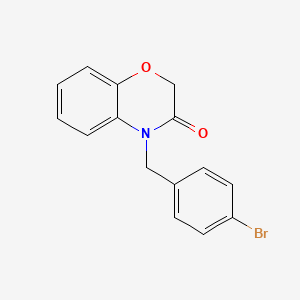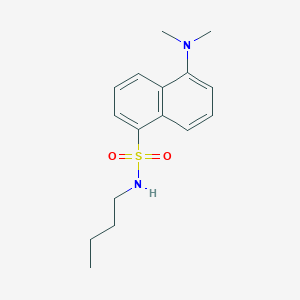
N-丁基-5-(二甲氨基)-1-萘磺酰胺
描述
N-butyl-5-(dimethylamino)-1-naphthalenesulfonamide, also known as BB-NH2, is a fluorescent probe that has been widely used in scientific research for its ability to selectively bind to proteins. BB-NH2 is a sulfonamide derivative of 1-naphthalenesulfonic acid, which has a long hydrophobic chain that allows it to penetrate cell membranes and bind to intracellular proteins.
科学研究应用
光聚合监测
N-丁基-5-(二甲氨基)-1-萘磺酰胺等荧光探针用于监测二甲基丙烯酸酯的光聚合。这些探针对光聚合过程中环境的变化做出反应,其发射特性随着光聚合二甲基丙烯酸酯的不同分子大小和极性而变化 (Jager, Volkers, & Neckers, 1995)。
内皮素-A受体拮抗剂的合成
在非肽内皮素-A受体拮抗剂的合成中,N-丁基-5-(二甲氨基)-1-萘磺酰胺被确定为一种潜在化合物。这项研究的目的是发现具有改善的ETA受体亲和力的化合物,这在医学应用中是有益的 (Bradbury et al., 1997)。
研究表面环境的微异质性
该化合物的荧光特性已被用来研究表面环境的微异质性。通过将丹酰胺基团连接到二氧化硅颗粒上,研究人员可以研究由于分子水平的表面异质性而引起的不同的荧光响应 (Lochmüller, Marshall, & Harris, 1981)。
监测血浆中的凝血因子XIII
N-丁基-5-(二甲氨基)-1-萘磺酰胺被用于连续荧光法测量人血浆中的凝血因子XIII水平。该方法基于其在转酰胺酶催化下结合到蛋白质中时荧光发射的变化 (Lorand et al., 1971)。
与牛血清白蛋白的结合研究
该化合物被用于一项研究中,以了解对羟基苯甲酸酯与牛血清白蛋白的结合。它与蛋白质结合时强烈的荧光是这项研究的一个关键方面 (Jun, Mayer, Himel, & Luzzi, 1971)。
药物诱发性过敏中的抗原性研究
N-丁基-5-(二甲氨基)-1-萘磺酰胺参与合成模型半抗原,以阐明药物诱发性过敏机制。这项研究对于理解某些化合物在与蛋白质结合时如何导致不良反应至关重要 (Eyanagi et al., 2005)。
在Er(III)传感器中的应用
它被用于构建碳糊Er(III)传感器,在电位传感器中显示出改进的灵敏度和选择性。该应用在环境监测和分析化学中至关重要 (Faridbod et al., 2009)。
分子成像和凝血研究
该化合物因其在分子成像和凝血研究中的潜力而受到研究。该研究的重点是开发一种用于正电子发射断层扫描 (PET) 研究的氟-18 标记类似物 (Basuli et al., 2012)。
锌分布的荧光成像
研究人员使用该化合物的衍生物对 HeLa 细胞和拟南芥中的锌离子进行荧光成像,证明了其在生物成像和研究中的实用性 (Lee et al., 2015)。
属性
IUPAC Name |
N-butyl-5-(dimethylamino)naphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S/c1-4-5-12-17-21(19,20)16-11-7-8-13-14(16)9-6-10-15(13)18(2)3/h6-11,17H,4-5,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNIMBRGCIFXMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-5-(dimethylamino)naphthalene-1-sulfonamide | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

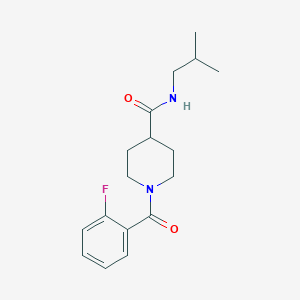
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(4-fluorophenyl)amino]acrylonitrile](/img/structure/B4795491.png)
![5-(2,3-dimethoxybenzylidene)-2-(4-isobutoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4795503.png)
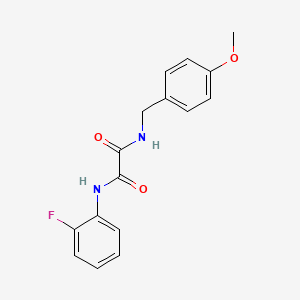
![9-[(2-hydroxyethyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone](/img/structure/B4795514.png)
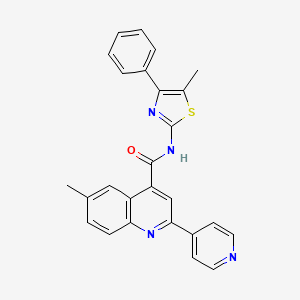
![N-(4-bromo-3-chlorophenyl)-2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4795522.png)
![3-(2-chlorophenyl)-7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B4795524.png)
![N'-[7-(1,3-benzothiazol-2-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-N,N-dimethyl-1,2-ethanediamine](/img/structure/B4795529.png)
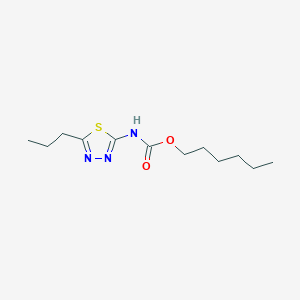
![N-benzyl-5-[(2,6-difluorophenoxy)methyl]-N-ethyl-3-isoxazolecarboxamide](/img/structure/B4795559.png)
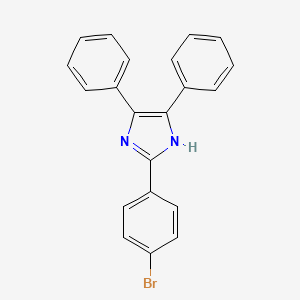
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4795570.png)
